N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. This compound is known for its applications in organic synthesis, particularly in the activation of carboxylic acids for the formation of amides and esters. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine can be synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with cyclohexylamine. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at room temperature. The process involves the nucleophilic substitution of the chlorine atom by the cyclohexylamine, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form amides and esters.
Condensation Reactions: It is used in the formation of peptide bonds in solid-phase peptide synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Tetrahydrofuran (THF), methanol, ethanol
Conditions: Room temperature, mild acidic or basic conditions
Major Products Formed
Amides: Formed from the reaction with amines
Esters: Formed from the reaction with alcohols
Hydrolysis Products: 4,6-dimethoxy-1,3,5-triazin-2-ol and cyclohexylamine
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent for the synthesis of amides and esters.
Biology: Employed in the modification of biomolecules, such as the conjugation of proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then react with nucleophiles such as amines or alcohols to form amides or esters. The activation process typically involves the formation of an active ester, which is highly reactive and facilitates the nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for similar applications in organic synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
Uniqueness
N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain coupling reactions where other triazine derivatives may not perform as well .
Eigenschaften
CAS-Nummer |
55338-67-5 |
---|---|
Molekularformel |
C11H18N4O2 |
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
N-cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H18N4O2/c1-16-10-13-9(14-11(15-10)17-2)12-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,12,13,14,15) |
InChI-Schlüssel |
BQBJLTXZKQRIBT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=N1)NC2CCCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.